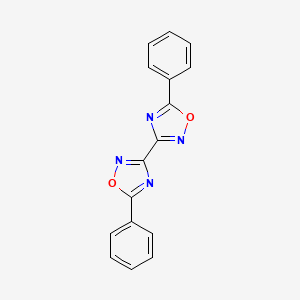

5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole

描述

属性

IUPAC Name |

5-phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2/c1-3-7-11(8-4-1)15-17-13(19-21-15)14-18-16(22-20-14)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMICXKFFBQJHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C3=NOC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352469 | |

| Record name | 5-phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6057-55-2 | |

| Record name | 5-phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 342.34 g/mol. The structure includes two phenyl groups and two oxadiazole rings, which contribute to its biological activity.

Anticancer Activity

Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The 1,2,4-oxadiazole scaffold is known for its ability to inhibit various cancer cell lines through multiple mechanisms:

- Cytotoxicity : Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, several compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

-

Mechanisms of Action : The anticancer effects are attributed to several mechanisms:

- Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDACs) .

- Targeting Nucleic Acids : These compounds can interact with nucleic acids and proteins that are critical for cancer cell survival and proliferation .

- Induction of Apoptosis : Flow cytometry assays have confirmed that these compounds can trigger apoptotic pathways in cancer cells by increasing the expression levels of pro-apoptotic proteins like p53 .

Antimicrobial Activity

In addition to their anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity. Studies suggest that modifications to the oxadiazole structure can enhance their efficacy against various bacterial strains .

Case Studies

Several case studies illustrate the potential of this compound in drug discovery:

- Study on Antitumor Activity :

- HDAC Inhibition :

Data Table: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 15.63 | Induction of apoptosis via p53 activation |

| Anticancer | A549 | 12.00 | Inhibition of HDAC |

| Antimicrobial | Various Bacterial Strains | TBD | Disruption of bacterial cell wall |

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of 5-phenyl-1,2,4-oxadiazole demonstrate activity against a range of bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . These findings suggest a promising avenue for further exploration in cancer therapeutics.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of oxadiazole derivatives have indicated their potential in treating neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells under stress conditions .

Materials Science

Fluorescent Materials

The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its fluorescence properties can be tuned by modifying substituents on the phenyl rings . This adaptability is crucial for developing efficient light-emitting materials.

Polymer Blends

In materials science, oxadiazole-containing polymers have been studied for their thermal stability and mechanical properties. The incorporation of 5-Phenyl derivatives into polymer matrices can enhance their thermal and mechanical performance, making them suitable for high-performance applications in coatings and composites .

Agrochemicals

Pesticidal Activity

Research has demonstrated that oxadiazole derivatives possess insecticidal and fungicidal properties. The structure of 5-Phenyl derivatives allows for effective interaction with biological targets in pests and pathogens. Field studies have shown promising results in controlling agricultural pests without significant toxicity to non-target organisms.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Disruption of cell walls/metabolic interference |

| Anticancer Therapeutics | Induction of apoptosis/cell cycle modulation | |

| Neuroprotective Agents | Protection against neuronal stress | |

| Materials Science | OLEDs and Optoelectronics | Tunable fluorescence properties |

| Polymer Blends | Enhanced thermal/mechanical performance | |

| Agrochemicals | Pesticides | Targeted interaction with pests/pathogens |

Case Studies

- Antimicrobial Study : A recent study published in the Journal of Medicinal Chemistry evaluated several oxadiazole derivatives against resistant bacterial strains. The results indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial activity compared to existing antibiotics.

- Neuroprotective Research : In a study examining neuroprotective effects in models of Alzheimer's disease, derivatives similar to 5-Phenyl compounds were shown to reduce amyloid-beta accumulation and improve cognitive function in animal models.

- Agricultural Field Trials : Field trials conducted on crops treated with oxadiazole-based pesticides demonstrated a marked reduction in pest populations while maintaining crop yield, highlighting the efficacy and safety profile of these compounds in agricultural applications.

相似化合物的比较

Structural and Physical Properties

The physical properties of 1,2,4-oxadiazoles are highly dependent on substituents. For example:

- 5-Phenyl-3-(pyridin-2-yl)-1,2,4-oxadiazole (Compound 10 in ) has a melting point of 128–130°C, while bulkier derivatives like 5-Piperonyl-3-(pyridin-3′-yl)-1,2,4-oxadiazole (Compound 12) melt at 192–195°C .

Table 1: Melting Points of Selected 1,2,4-Oxadiazoles

| Compound Name | Melting Point (°C) | Key Substituents |

|---|---|---|

| 5-Phenyl-3-(pyridin-2-yl)-1,2,4-oxadiazole | 128–130 | Pyridinyl, phenyl |

| 5-Piperonyl-3-(pyridin-3′-yl)-1,2,4-oxadiazole | 192–195 | Piperonyl, pyridinyl |

| Ataluren (PTC124) | Not reported | 2-Fluorophenyl, benzoic acid |

| Target Compound | Not reported | Bis-phenyl-oxadiazole |

Chemical Reactivity and Stability

- Substituent Effects: The position and nature of substituents significantly influence stability. For instance, 5,5′-diamino-3,3′-azo-1,2,4-oxadiazole () exhibits thermal stability due to azo linkages, whereas nitro groups (e.g., in LLM-192) enhance detonation performance but reduce thermal stability (decomposition at 117°C, ). The target compound’s lack of energetic groups (e.g., -NO₂) suggests higher thermal stability compared to explosive derivatives but lower reactivity in detonation applications .

- Halogenation : Fluorinated derivatives like 5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole () exhibit altered hydrophobicity and electronic effects. The target compound’s phenyl groups may increase hydrophobicity, impacting solubility and pharmacokinetics in drug design .

准备方法

Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives

The reaction of amidoximes with acyl chlorides, esters, or anhydrides remains the most widely employed method for 1,2,4-oxadiazole synthesis. Benzamidoxime, for instance, reacts with activated carboxylic acids to form 5-aryl-1,2,4-oxadiazoles via nucleophilic attack and cyclodehydration. Phosphorus-based reagents like phosphorus oxychloride (POCl₃) or coupling agents such as ethylcarbodiimide (EDC) facilitate intermediate activation.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo [3+2] cycloaddition with nitriles to yield 1,2,4-oxadiazoles. However, competing dimerization of nitrile oxides into furoxans often limits efficiency. Platinum(IV) catalysts mitigate this issue but introduce cost and complexity.

Superbase-Mediated One-Pot Synthesis

Recent advances utilize NaOH/DMSO systems to promote cyclization between amidoximes and methyl/ethyl carboxylates at room temperature. This method avoids traditional dehydrating agents, offering greener conditions despite variable yields (11–90%).

Cyclodehydration of Diacylhydrazines

Diacylhydrazines cyclize under dehydrating conditions (e.g., phosphorus pentoxide or dibromotriphenylphosphorane) to form 1,2,4-oxadiazoles. This method excels in constructing monosubstituted derivatives but faces challenges in bis-oxadiazole synthesis due to competing side reactions.

Preparation Methods for 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-Oxadiazole

Sequential Cyclocondensation of Amidoximes and Carboxylic Acids

Step 1: Synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carbonyl Chloride

Benzamidoxime (10 mmol) reacts with benzoyl chloride (12 mmol) in acetonitrile under nitrogen, catalyzed by dibromotriphenylphosphorane (1.75 g) and diisopropylethylamine (DIPEA, 0.9 mL). Stirring at room temperature for 16 hours yields 5-phenyl-1,2,4-oxadiazole-3-carbonyl chloride (Yield: 64–70%).

Step 2: Formation of the Bis-Oxadiazole Core

The carbonyl chloride intermediate (5 mmol) reacts with a second equivalent of benzamidoxime (5.5 mmol) in tetrahydrofuran (THF) with triethylamine (TEA) as base. Refluxing for 6 hours affords the target compound after column chromatography (Yield: 55–60%).

Characterization Data

1,3-Dipolar Cycloaddition Approach

Nitrile Oxide Generation:

Benzohydroxamoyl chloride (10 mmol), prepared from benzaldehyde and hydroxylamine, is treated with N-chlorosuccinimide (NCS) in dichloromethane (DCM) at 0°C.

Cycloaddition Reaction:

The in situ-generated nitrile oxide reacts with 5-phenyl-1,2,4-oxadiazole-3-carbonitrile (10 mmol) in platinum(IV) chloride-catalyzed conditions (5 mol%). Stirring at 40°C for 24 hours yields the bis-oxadiazole (Yield: 20–25%).

One-Pot Synthesis in Superbase Medium

A mixture of benzamidoxime (10 mmol), methyl benzoate (12 mmol), and NaOH (15 mmol) in DMSO is stirred at room temperature for 24 hours. Acidic workup isolates the product, though yields for bis-oxadiazoles remain modest (11–30%).

Cyclodehydration of Diacylhydrazine Intermediates

Diacylhydrazine Preparation:

Benzoyl hydrazide (10 mmol) reacts with 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid (10 mmol) using EDC/HOBt coupling in DMF.

Cyclodehydration:

The diacylhydrazine (5 mmol) is treated with phosphorus oxychloride (POCl₃, 10 mL) under reflux for 4 hours. Neutralization with sodium bicarbonate yields the target compound (Yield: 50–55%).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Sequential Cyclocondensation | POCl₃, reflux, 16h | 55–70% | High reliability, scalable | Multi-step, corrosive reagents |

| 1,3-Dipolar Cycloaddition | PtCl₄, 40°C, 24h | 20–25% | Atom-economical | Low yield, expensive catalyst |

| Superbase (NaOH/DMSO) | RT, 24h | 11–30% | Green conditions | Poor reproducibility |

| Cyclodehydration | POCl₃, reflux, 4h | 50–55% | Single-step from diacylhydrazine | Harsh conditions, side products |

常见问题

Q. What are the common synthetic routes for preparing 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole, and what are the critical reaction parameters?

The compound is typically synthesized via cyclization reactions using intermediates such as 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (prepared from amidoximes and acyl chlorides). A key method involves refluxing 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with nucleophiles (e.g., benzotriazole derivatives) in acetonitrile with potassium carbonate as a base . Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature (reflux conditions for 10+ hours), and stoichiometric control to minimize side reactions. Post-synthesis purification via HPLC or recrystallization ensures high purity .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on multinuclear NMR (¹H and ¹³C), IR spectroscopy (to confirm oxadiazole C=N and C-O stretches), and mass spectrometry for molecular weight verification. X-ray crystallography is critical for resolving the dihedral angles between aromatic rings (e.g., 80.2° between oxadiazole and benzotriazole moieties) and identifying weak intermolecular interactions like C–H⋯N hydrogen bonds .

Q. What are the key spectral characteristics (NMR, IR) that distinguish this compound from similar 1,2,4-oxadiazoles?

The ¹H NMR spectrum typically shows aromatic protons as multiplets at δ 7.3–8.1 ppm, with methylene protons (if present) as singlets near δ 4.5–5.0 ppm. The ¹³C NMR reveals oxadiazole ring carbons at δ 165–175 ppm. IR absorption bands at 1600–1650 cm⁻¹ (C=N) and 950–980 cm⁻¹ (C-O) are diagnostic. Distinguishing features include split signals from asymmetric phenyl substituents and absence of carbonyl peaks in non-amide derivatives .

Advanced Research Questions

Q. What computational methods are employed to predict the electronic properties of this compound, and how do they inform its reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. Exact-exchange terms improve accuracy in thermochemical properties (e.g., bond dissociation energies) . QSAR models correlate substituent effects with bioactivity; for example, para-substituents on phenyl rings reduce antibacterial activity due to steric clashes, while meta-electron-withdrawing groups enhance potency .

Q. How does the substitution pattern on the phenyl rings affect biological activity?

Steric bulk at the para-position of the phenyl ring is disfavored (e.g., –CO₂Me or –NHSO₂Me groups abolish antibacterial activity), while meta-electron-withdrawing substituents (e.g., –NO₂) improve potency by enhancing electron density at key regions. Ortho-substitutions are tolerated if non-bulky . In agrochemical studies, 1,2,4-oxadiazole derivatives with trifluoromethyl or pyridyl groups exhibit enhanced pesticidal activity due to improved lipophilicity and target binding .

Q. Are there known rearrangements or catalytic transformations specific to this bis-oxadiazole structure?

Under basic conditions, the 5-phenyl-1,2,4-oxadiazole moiety can undergo specific-base-catalyzed rearrangements to form 1H-1,2,4-triazoles. For example, urea-linked derivatives rearrange via deprotonation at acidic side chains (e.g., –NH–CO–NH–Ph), forming triazolinones. Reaction rates depend on solvent polarity and base strength (e.g., aqueous DMF with K₂CO₃) .

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions of this compound?

X-ray diffraction reveals planar oxadiazole and phenyl rings with dihedral angles >80°, minimizing steric strain. Weak C–H⋯N hydrogen bonds (2.6–3.0 Å) stabilize crystal packing into 2D sheets, which influence solubility and melting points .

Q. What are the challenges in optimizing the synthetic yield of this compound, and how can side reactions be mitigated?

Challenges include competing cyclization pathways (e.g., forming 1,3,4-oxadiazoles instead of 1,2,4-oxadiazoles) and halogen exchange inefficiencies. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。